5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Heterocyclic Studies and Synthesis Techniques : Research has focused on synthesizing various heterocyclic compounds, including thieno[2,3-d:4,5-d′]dipyrimidines and related structures. These studies demonstrate the versatility of heterocyclic chemistry and the potential for creating compounds with varied biological activities (Clark & Hitiris, 1984).
Biological Activity Exploration : Several studies have aimed at synthesizing and testing heterocyclic compounds for biological activities. For instance, pyrazolo[3,4-d]pyrimidine derivatives were prepared and evaluated for their antimicrobial and antitumor potentials, highlighting the significant role these compounds play in drug discovery and development (Petrie et al., 1985).
Advancements in Heterocyclic Compound Synthesis : New methodologies for synthesizing thiazolo[5,4-d]pyrimidines and similar compounds have been developed, contributing to the expansion of heterocyclic chemistry and enabling the creation of compounds with potentially novel properties (Chattopadhyay et al., 2010).
Supramolecular Assemblies : Research into the synthesis of pyrimidine derivatives and their integration into supramolecular assemblies demonstrates the potential of heterocyclic compounds in creating complex structures with unique properties. Such studies pave the way for innovative applications in materials science and nanotechnology (Fonari et al., 2004).
Properties
IUPAC Name |
5-methyl-7-(5-methylfuran-2-yl)-N-(2-methylphenyl)-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-11-7-5-6-8-14(11)22-18(26)16-13(3)21-19-23-20(28-4)24-25(19)17(16)15-10-9-12(2)27-15/h5-10,17H,1-4H3,(H,22,26)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYLXDGADSVPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC(=NN3C2C4=CC=C(O4)C)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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